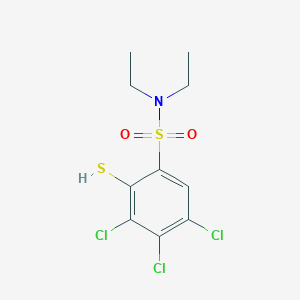
3,4,5-Trichloro-N,N-diethyl-2-sulfanylbenzene-1-sulfonamide
Cat. No. B8518310
Key on ui cas rn:
62669-51-6
M. Wt: 348.7 g/mol
InChI Key: AUWJHVCMMARCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04035407
Procedure details


To a mixture of 50 grams (0.15 mole) of 2,3,4,5-tetrachloro-N,N-diethylbenzenesulfonamide in 400 milliliters of methanol at reflux was added over a period of 1/2 hour, a solution of 100 grams (0.42 mole) of sodium sulfide-nonahydrate (Na2S-9H2O) in 400 milliliters of methanol. After the addition was complete, the mixture was refluxed for 3 hours. At the completion of this reaction, the mixture was allowed to cool and the sodium chloride which precipitated, was removed by filtration. The filtrate was diluted with 1 liter of water and the water insoluble materials were removed by filtration. The filtrate was thereafter acidified with concentrated hydrochloric acid and the crude product, a pale yellow solid precipitated out. The product was recovered by filtration, dried and recrystallized from hexane. The 3,4,5-trichloro-N,N-diethyl-2-(mercapto)benzenesulfonamide product was recovered in a yield of 46.0 grams (100 percent of theoretical) and melted at 96°-99° C.
Quantity
50 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[C:5]([Cl:10])=[CH:4][C:3]=1[S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12].O.O.O.O.O.O.O.O.O.[S-2:28].[Na+].[Na+]>CO>[Cl:8][C:7]1[C:2]([SH:28])=[C:3]([S:11]([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])(=[O:13])=[O:12])[CH:4]=[C:5]([Cl:10])[C:6]=1[Cl:9] |f:1.2.3.4.5.6.7.8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C(=C1Cl)Cl)Cl)S(=O)(=O)N(CC)CC
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added over a period of 1/2 hour
|
|
Duration
|
0.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the completion of this reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the sodium chloride which precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate was diluted with 1 liter of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water insoluble materials were removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product, a pale yellow solid precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 3,4,5-trichloro-N,N-diethyl-2-(mercapto)benzenesulfonamide product was recovered in a yield of 46.0 grams (100 percent of theoretical) and melted at 96°-99° C.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=C(C=C(C1Cl)Cl)S(=O)(=O)N(CC)CC)S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
